molecular formula C16H15NO B15091411 5-(2,6-Dimethylphenyl)indolin-2-one

5-(2,6-Dimethylphenyl)indolin-2-one

Katalognummer: B15091411
Molekulargewicht: 237.30 g/mol
InChI-Schlüssel: ZKAVBWHGBZBUAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,6-Dimethylphenyl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a 2,6-dimethylphenyl group attached to the indolin-2-one core. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 5-(2,6-Dimethylphenyl)indolin-2-one typically involves the reaction of 2,6-dimethylphenylboronic acid with 5-bromoindolin-2-one in the presence of a palladium catalyst. The reaction is carried out in a solvent such as toluene, with potassium phosphate as a base and dicyclohexyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine as a ligand . The reaction conditions are mild, and the product is obtained in good yield.

Analyse Chemischer Reaktionen

5-(2,6-Dimethylphenyl)indolin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-(2,6-Dimethylphenyl)indolin-2-one involves the inhibition of specific signaling pathways. For instance, it has been shown to inhibit the Akt, MAPK, and NF-κB signaling pathways, which are involved in inflammation and cancer cell proliferation . The compound targets molecular pathways that regulate cell cycle progression and apoptosis, leading to the suppression of tumor growth and inflammation.

Vergleich Mit ähnlichen Verbindungen

5-(2,6-Dimethylphenyl)indolin-2-one is unique due to its specific substitution pattern on the indolin-2-one core. Similar compounds include:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and makes it a valuable compound for scientific research and pharmaceutical development.

Eigenschaften

Molekularformel

C16H15NO

Molekulargewicht

237.30 g/mol

IUPAC-Name

5-(2,6-dimethylphenyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C16H15NO/c1-10-4-3-5-11(2)16(10)12-6-7-14-13(8-12)9-15(18)17-14/h3-8H,9H2,1-2H3,(H,17,18)

InChI-Schlüssel

ZKAVBWHGBZBUAU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)C2=CC3=C(C=C2)NC(=O)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.